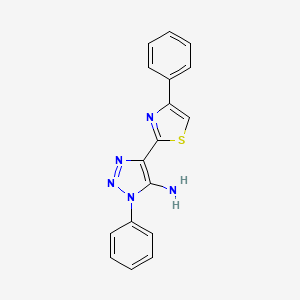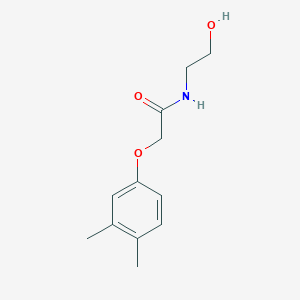![molecular formula C16H25NO2 B5236987 4-[4-(3,4-dimethylphenoxy)butyl]morpholine CAS No. 415936-90-2](/img/structure/B5236987.png)
4-[4-(3,4-dimethylphenoxy)butyl]morpholine
Übersicht
Beschreibung
4-[4-(3,4-dimethylphenoxy)butyl]morpholine, also known as DMXB or GTS-21, is a synthetic compound that has been extensively studied for its potential therapeutic effects on various neurological disorders. It belongs to the class of cholinergic agonists and acts on the nicotinic acetylcholine receptors in the brain.
Wirkmechanismus
4-[4-(3,4-dimethylphenoxy)butyl]morpholine acts as a partial agonist on the α7 nicotinic acetylcholine receptors in the brain. This results in the release of various neurotransmitters such as acetylcholine, dopamine, and glutamate, which play a crucial role in cognitive function, memory, and attention. 4-[4-(3,4-dimethylphenoxy)butyl]morpholine also has anti-inflammatory properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
4-[4-(3,4-dimethylphenoxy)butyl]morpholine has been shown to increase the release of acetylcholine in the brain, which plays a crucial role in cognitive function, memory, and attention. It also increases the release of dopamine and glutamate, which are important neurotransmitters involved in reward and motivation. 4-[4-(3,4-dimethylphenoxy)butyl]morpholine has also been shown to have anti-inflammatory properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
4-[4-(3,4-dimethylphenoxy)butyl]morpholine has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, its short half-life and poor solubility in water can make it difficult to work with in certain experiments. 4-[4-(3,4-dimethylphenoxy)butyl]morpholine also has limited availability and is relatively expensive compared to other compounds.
Zukünftige Richtungen
There are several future directions for 4-[4-(3,4-dimethylphenoxy)butyl]morpholine research, including the development of more potent and selective compounds, the identification of new therapeutic indications, and the optimization of dosing and delivery methods. 4-[4-(3,4-dimethylphenoxy)butyl]morpholine may also have potential applications in the treatment of other neurological disorders such as depression, anxiety, and addiction. Further research is needed to fully understand the potential therapeutic effects of 4-[4-(3,4-dimethylphenoxy)butyl]morpholine and to develop more effective treatments for neurological disorders.
Synthesemethoden
4-[4-(3,4-dimethylphenoxy)butyl]morpholine can be synthesized using a multi-step process starting from 3,4-dimethylphenol and 4-bromobutanol. The first step involves the reaction of 3,4-dimethylphenol with sodium hydride to form the corresponding phenoxide. This is followed by the reaction of the phenoxide with 4-bromobutanol in the presence of potassium carbonate to form the intermediate 4-(3,4-dimethylphenoxy)butanol. The final step involves the reaction of the intermediate with morpholine in the presence of catalytic amounts of p-toluenesulfonic acid to form 4-[4-(3,4-dimethylphenoxy)butyl]morpholine.
Wissenschaftliche Forschungsanwendungen
4-[4-(3,4-dimethylphenoxy)butyl]morpholine has been extensively studied for its potential therapeutic effects on various neurological disorders such as Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). It has been shown to improve cognitive function, memory, and attention in animal models and human clinical trials. 4-[4-(3,4-dimethylphenoxy)butyl]morpholine has also been studied for its potential use as a neuroprotective agent in stroke and traumatic brain injury.
Eigenschaften
IUPAC Name |
4-[4-(3,4-dimethylphenoxy)butyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2/c1-14-5-6-16(13-15(14)2)19-10-4-3-7-17-8-11-18-12-9-17/h5-6,13H,3-4,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSRVEGOUAQHVLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCCCN2CCOCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901253413 | |
| Record name | Morpholine, 4-[4-(3,4-dimethylphenoxy)butyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901253413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Morpholine, 4-[4-(3,4-dimethylphenoxy)butyl]- | |
CAS RN |
415936-90-2 | |
| Record name | Morpholine, 4-[4-(3,4-dimethylphenoxy)butyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=415936-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Morpholine, 4-[4-(3,4-dimethylphenoxy)butyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901253413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-isoxazolylmethyl)-5-[(3-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5236910.png)


![1-{[1-({6-[butyl(methyl)amino]-3-pyridinyl}carbonyl)-4-piperidinyl]methyl}-2-pyrrolidinone](/img/structure/B5236925.png)
![6-(4-fluorobenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5236929.png)
![2-[3-(4-allyl-2-methoxyphenoxy)propoxy]-1,3-dichlorobenzene](/img/structure/B5236938.png)
![2-({5-[(ethylthio)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5236947.png)
![3-(3,4-dimethoxyphenyl)-11-(3-pyridinyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5236955.png)
![3,4-dimethyl-6-{[(4-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5236961.png)
![6-amino-3-(1,3-benzodioxol-5-yl)-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5236963.png)
![methyl 4-(3,4-dichlorobenzylidene)-1-[4-(ethoxycarbonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5236967.png)
![1-{4-butoxy-3-[(4,6-dihydroxy-2-mercapto-5-pyrimidinyl)methyl]phenyl}ethanone](/img/structure/B5236979.png)
![N-1-adamantyl-N'-[3-(4-morpholinyl)propyl]urea](/img/structure/B5236995.png)